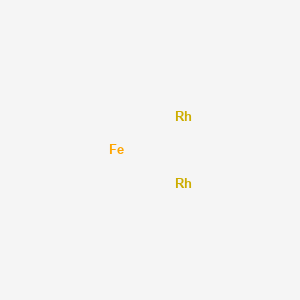

Iron;rhodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron-rhodium is an intermetallic compound composed of iron and rhodium. This compound is known for its unique magnetic properties, particularly its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state near room temperature . This property makes iron-rhodium a subject of interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iron-rhodium can be synthesized through various methods, including:

Solid-State Reaction: This involves mixing iron and rhodium powders in stoichiometric ratios and heating them at high temperatures to form the intermetallic compound.

Arc Melting: In this method, iron and rhodium are melted together using an electric arc furnace. The molten mixture is then rapidly cooled to form the desired compound.

Chemical Vapor Deposition (CVD): This technique involves the deposition of iron and rhodium from their respective gaseous precursors onto a substrate, where they react to form the compound.

Industrial Production Methods

Industrial production of iron-rhodium typically involves high-temperature processes such as arc melting or induction melting, followed by annealing to achieve the desired phase and properties .

Analyse Des Réactions Chimiques

Types of Reactions

Iron-rhodium undergoes various chemical reactions, including:

Oxidation: Iron-rhodium can be oxidized to form oxides of iron and rhodium.

Reduction: The compound can be reduced back to its metallic state using reducing agents such as hydrogen.

Substitution: Iron-rhodium can undergo substitution reactions where one of the metals is replaced by another metal.

Common Reagents and Conditions

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Commonly performed using hydrogen gas at high temperatures.

Substitution: Requires the presence of a suitable metal and appropriate reaction conditions, such as high temperature and pressure.

Major Products

Oxidation: Produces iron oxide and rhodium oxide.

Reduction: Yields metallic iron and rhodium.

Substitution: Results in the formation of new intermetallic compounds depending on the substituting metal.

Applications De Recherche Scientifique

Iron-rhodium has a wide range of applications in scientific research, including:

Magnetic Storage Devices: Due to its unique magnetic properties, iron-rhodium is used in the development of advanced magnetic storage devices.

Biomedical Applications: Research is being conducted on the use of iron-rhodium nanoparticles in targeted drug delivery and magnetic resonance imaging (MRI).

Material Science: Iron-rhodium is studied for its potential use in developing new materials with tunable magnetic properties.

Mécanisme D'action

The unique magnetic properties of iron-rhodium are due to its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state. This transition is influenced by factors such as temperature, pressure, and ion irradiation . The mechanism involves changes in the electronic structure and magnetic interactions between iron and rhodium atoms.

Comparaison Avec Des Composés Similaires

Iron-rhodium can be compared with other intermetallic compounds such as:

Iron-Palladium (FePd): Similar to iron-rhodium, iron-palladium exhibits magnetic properties but has a different phase transition behavior.

Iron-Platinum (FePt): Known for its high magnetic anisotropy, iron-platinum is used in high-density magnetic storage devices.

Iron-Cobalt (FeCo): This compound is known for its high magnetic saturation and is used in various magnetic applications.

Iron-rhodium stands out due to its unique phase transition from antiferromagnetic to ferromagnetic states, which is not commonly observed in other similar compounds .

Propriétés

Numéro CAS |

139207-55-9 |

|---|---|

Formule moléculaire |

FeRh2 |

Poids moléculaire |

261.66 g/mol |

Nom IUPAC |

iron;rhodium |

InChI |

InChI=1S/Fe.2Rh |

Clé InChI |

VSIMXCNNJWZJIJ-UHFFFAOYSA-N |

SMILES canonique |

[Fe].[Rh].[Rh] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)

![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)